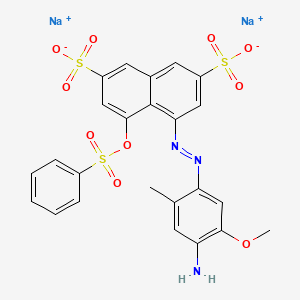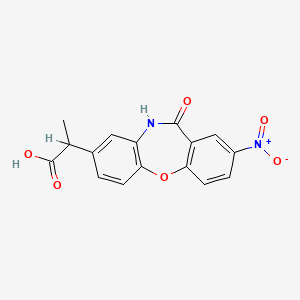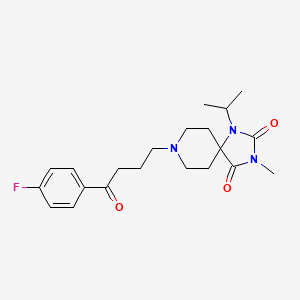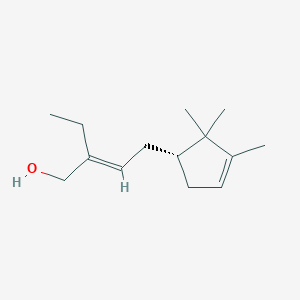
Levosandol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levosandol, chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is an organic compound with the molecular formula C14H24O. It is primarily used in the fragrance industry due to its pleasant scent. The compound is derived from Levosandal through a reduction process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levosandol is synthesized through the Meerwein-Ponndorf-Verley (MPV) reduction of Levosandal. The process involves the cross-aldol condensation between campholenic aldehyde and butanal using bifunctional heterogeneous catalysts in the presence of controlled amounts of an aliphatic alcohol. This is followed by the MPV reduction using an acid-base bifunctional heterogeneous catalyst .
Industrial Production Methods: The industrial production of this compound involves a cascade process that combines the cross-aldol condensation and the MPV reduction. This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Levosandol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Levosandal.
Reduction: The primary method of synthesizing this compound from Levosandal is through the MPV reduction.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The MPV reduction uses secondary alcohols and acid-base bifunctional heterogeneous catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Levosandal.
Reduction: this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed
Wissenschaftliche Forschungsanwendungen
Levosandol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although it is not widely used in clinical settings.
Industry: Primarily used in the fragrance industry due to its pleasant scent. .
Wirkmechanismus
The mechanism of action of Levosandol is primarily related to its chemical structure and functional groups. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways and molecular targets, although specific pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Levosandol is unique due to its specific structure and properties. Similar compounds include:
Levosandal: The aldehyde precursor of this compound.
Campholenic aldehyde: Used in the synthesis of this compound.
Butanal: Another precursor used in the synthesis of this compound.
Compared to these compounds, this compound has a distinct hydroxyl group that imparts different chemical and physical properties, making it valuable in specific applications .
Eigenschaften
CAS-Nummer |
164203-46-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(E)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+/t13-/m1/s1 |
InChI-Schlüssel |
KHQDWCKZXLWDNM-BWODNOAJSA-N |
Isomerische SMILES |
CC/C(=C\C[C@H]1CC=C(C1(C)C)C)/CO |
Kanonische SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


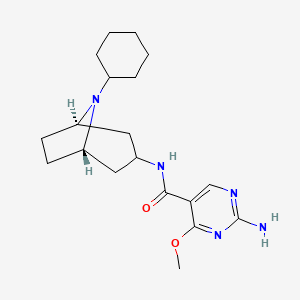
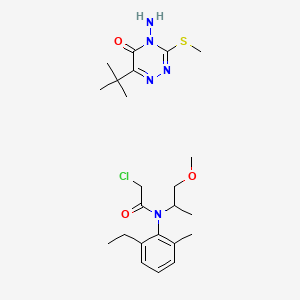
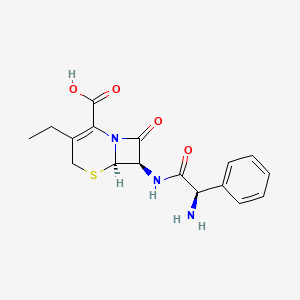
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
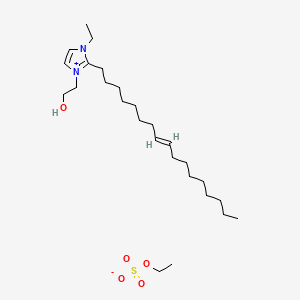
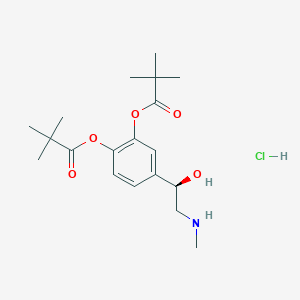
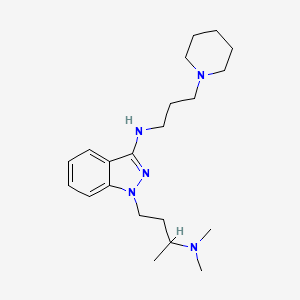
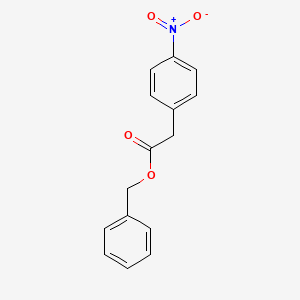
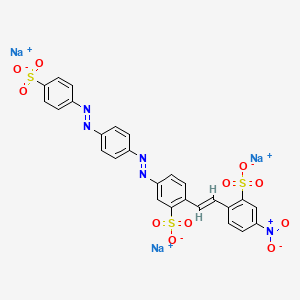
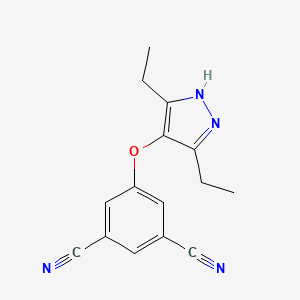
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
